molecular formula C7H11Cl2N3O2 B1379478 [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride CAS No. 1993188-47-8

[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride

Cat. No. B1379478
CAS RN: 1993188-47-8
M. Wt: 240.08 g/mol
InChI Key: DOSULFJWIHGAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C7H11Cl2N3O2 and a molecular weight of 240.08 g/mol .


Chemical Reactions Analysis

Amines, the class of compounds to which “[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride” belongs, can undergo a variety of reactions. They can act as nucleophiles and react with carbonyls to form imines . They can also undergo alkylation and acylation reactions .

Scientific Research Applications

Catalytic Reduction of Nitro Compounds

Nitro compounds' reduction is a crucial transformation in organic chemistry, leading to the production of amines. Amines have vast applications in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. Research has explored the use of graphene-based catalysts for the efficient reduction of nitro compounds to amines, highlighting the environmental concerns associated with toxic nitro contaminants like 4-nitrophenol (4-NP) and the benefits of using these catalysts for amine fabrication (Nasrollahzadeh et al., 2020).

Anticancer Activity of Mannich Bases

Mannich bases derived from triazoles, including compounds with nitrophenyl substituents, have been synthesized and tested for their anticancer activity. These studies have shown that some of these compounds exhibit potency against a panel of cancer cell lines, suggesting their potential as therapeutic agents (Holla et al., 2003).

Photoaffinity Labeling

Nitrenium ion chemistry has been utilized in photoaffinity labeling, with studies on the photochemistry of 4-amino-3-nitrophenyl azide revealing its ability to form reactive nitrenium ions upon protonation. This process is significant for understanding photo-induced cross-linking mechanisms in biological studies (Voskresenska et al., 2009).

Synthesis of Tetrahydroquinazolines

Innovative synthetic approaches have been developed for 3,4-dihydroquinazolines using nitroalkanes activated with polyphosphoric acid. This method, applied to 2-(aminomethyl)anilines, showcases the strategic use of nitro compounds as electrophiles in synthesizing heterocyclic compounds, highlighting their versatility in drug development and chemical synthesis (Aksenov et al., 2021).

Process Development for CCR5 Antagonists

Research into the synthesis of key intermediates for CCR5 antagonists, such as 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has led to the development of efficient and scalable methods. These studies are crucial for the production of small-molecule nonpeptide CCR5 antagonists, contributing to advancements in therapeutic agents targeting HIV-1 (Hashimoto et al., 2002).

properties

IUPAC Name

2-(aminomethyl)-4-nitroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;;/h1-3H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSULFJWIHGAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Reactant of Route 2
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Reactant of Route 3
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Reactant of Route 4
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Reactant of Route 5
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Reactant of Route 6
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.